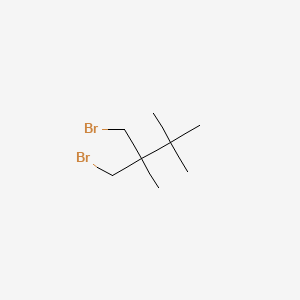

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane

Description

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane (CAS: 168686-47-3) is a highly branched di-brominated alkane. Its molecular formula is C₇H₁₃Br₂, featuring two bromine atoms: one at the terminal carbon (position 1) and another on a bromomethyl substituent at position 2. The structure includes three methyl groups at positions 2, 3, and 3, contributing to significant steric hindrance. This compound is primarily utilized as a specialty intermediate in organic synthesis, particularly in reactions requiring bulky brominated substrates .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2/c1-7(2,3)8(4,5-9)6-10/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSMVAGUEACFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be synthesized through the bromination of 2,3,3-trimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The bromination reaction is carefully monitored to prevent over-bromination and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2,3,3-trimethyl-1-butene.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents like methanol or ethanol.

Elimination: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of alcohols or ketones.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane involves its reactivity as an alkylating agent. The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.

Molecular Targets and Pathways:

Nucleophilic Substitution: The compound acts as an electrophile, reacting with nucleophiles to form substitution products.

Elimination: The compound can undergo dehydrohalogenation to form alkenes, facilitated by strong bases.

Oxidation: The compound can be oxidized to form alcohols or ketones, involving the transfer of electrons to oxidizing agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Alkanes

Structural and Physical Properties

The table below compares key properties of 1-bromo-2-(bromomethyl)-2,3,3-trimethylbutane with related bromoalkanes:

Key Observations :

- Steric Effects : The target compound’s branching reduces SN2 reactivity compared to linear bromoalkanes like 1-bromohexane. Its tertiary bromomethyl group further impedes nucleophilic attacks .

- Boiling Point : While exact data is unavailable, the compound’s higher molecular weight and branching suggest a boiling point between 160–200°C, similar to other branched di-brominated alkanes.

- Density : Estimated to exceed 1.9 g/cm³ due to bromine’s high atomic mass, compared to 1.179 g/cm³ for 1-bromo-3-methylbutane .

Research Findings and Gaps

- Spectral Data: Limited NMR or IR data is publicly available, highlighting a need for further characterization .

- Thermal Stability: No studies on decomposition pathways exist, critical for industrial applications.

Biological Activity

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane is an organic compound with the molecular formula C8H16Br2. It is a derivative of butane featuring two bromine atoms on the carbon chain, which contributes to its reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane can be synthesized through bromination of 2,3,3-trimethylbutane using bromine (Br2) in the presence of catalysts such as iron(III) bromide or aluminum bromide. The reaction conditions are carefully controlled to ensure selective bromination at the desired positions.

The biological activity of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane is largely attributed to its role as an alkylating agent . The bromine atoms can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules.

Key Mechanisms:

- Nucleophilic Substitution : The compound acts as an electrophile, reacting with nucleophiles to form substitution products.

- Elimination Reactions : It can undergo dehydrohalogenation to form alkenes when treated with strong bases.

- Oxidation Reactions : The compound can be oxidized to form alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Biological Applications

1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane has several applications in scientific research:

- Organic Synthesis : Used as an intermediate in the synthesis of complex organic molecules.

- Pharmaceutical Development : Employed in the synthesis of biologically active compounds and therapeutic agents.

- Chemical Biology : Utilized in enzyme mechanism studies and as a probe in biochemical assays .

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds similar to 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane:

- Synthesis of Anticancer Agents : Research has demonstrated that alkyl halides can be transformed into potent anticancer agents through nucleophilic substitution reactions. For instance, derivatives synthesized from 1-bromo compounds have shown cytotoxic effects against various cancer cell lines .

- Mechanistic Studies : Studies on similar alkyl halides have provided insights into their mechanisms of action. For example, investigations into the reactivity patterns of 1-bromo derivatives have elucidated pathways for drug development targeting specific enzymes involved in metabolic processes .

Comparative Analysis

To better understand the unique properties of 1-Bromo-2-(bromomethyl)-2,3,3-trimethylbutane, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-methylpropane | C4H9Br | Simpler structure; lower reactivity |

| 1-Bromo-3-methylbutane | C5H11Br | Similar reactivity; used in different syntheses |

| 1-Bromo-2,2-dimethylpropane | C5H11Br | Unique branching; different substitution patterns |

This comparison highlights how variations in structure influence reactivity and biological applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.